4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-bromo-1-prop-2-enylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQUXKEIYKSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazole Core
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Bromination | Pyrazol-3-amine, N-bromosuccinimide, DCM, 0°C to RT | Electrophilic bromination at C-4 | 60-75 |
| 2. N-Allylation | 4-bromo-pyrazol-3-amine, allyl bromide, K2CO3, DMF, RT | N-alkylation at N-1 position | 65-80 |
Note: Yields are approximate based on analogous pyrazole syntheses reported in literature.
Analytical and Purification Methods
- Purification: Silica gel column chromatography using gradients of ethyl acetate and hexane is standard to isolate the pure product.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern.
- Mass spectrometry (MS) verifies molecular weight (202.05 g/mol).
- High-performance liquid chromatography (HPLC) ensures purity.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C6H8BrN3 |
| Molecular Weight | 202.05 g/mol |
| Starting Material | Pyrazol-3-amine or 4-bromo-pyrazol-3-amine |
| Bromination Agent | N-bromosuccinimide (NBS) or Br2 |
| Alkylating Agent | Allyl bromide or allyl chloride |
| Base for Alkylation | Potassium carbonate, sodium hydride |
| Solvent | Dichloromethane (DCM), DMF |
| Reaction Temperature | 0°C to room temperature |
| Typical Yields | Bromination: 60-75%; Alkylation: 65-80% |
| Purification | Silica gel chromatography |
| Characterization Techniques | NMR, MS, HPLC |
Research Findings and Notes
- The compound serves as a versatile scaffold in medicinal chemistry, enabling further modifications at the pyrazole ring to explore biological activities such as anti-inflammatory and antimicrobial effects.
- The allyl group at N-1 provides a reactive handle for subsequent functionalization via cross-coupling or cycloaddition reactions.
- Bromination at C-4 is critical for maintaining the electronic properties of the pyrazole ring and enabling selective reactivity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-azido-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine or 4-thio-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine.
Oxidation: Formation of 1-(prop-2-en-1-yl)-4-bromo-1H-pyrazole-3-carbaldehyde.
Reduction: Formation of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazoline-3-amine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Acetylcholinesterase Inhibition
Research indicates that 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine exhibits significant biological activity as an acetylcholinesterase inhibitor . This inhibition can enhance levels of neurotransmitters such as acetylcholine, which may have implications for treating conditions like Alzheimer's disease. The compound's structure suggests potential interactions with various biological targets, warranting further pharmacological studies.
2. Anti-Cancer Potential
Pyrazole derivatives have been explored for their potential as anti-cancer agents. Given its structural features, this compound could be synthesized and tested for biological activity against specific cancer cell lines. The presence of bromine and the propenyl group may enhance its reactivity and selectivity towards cancer targets.
3. Anti-inflammatory Applications
Similar compounds have shown anti-inflammatory properties, suggesting that this pyrazole derivative may also be evaluated for such activities. The compound's ability to modulate signaling pathways involved in inflammation could be beneficial in developing new therapeutic agents.
Materials Science Applications
Functional Materials Development
The unique properties of heterocyclic compounds containing bromine make them suitable building blocks for organic materials with specific functionalities. This compound could be explored for applications in the development of advanced materials, such as polymers or coatings with enhanced chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the allyl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Trends :
- Lipophilicity : Allyl and alkyl substituents (e.g., 3-methylbutan-2-yl) increase solubility in organic media compared to aromatic analogs.
- Steric Effects : Bulky groups like 2-fluorobenzyl may hinder reactivity at C4 but improve binding specificity in biological systems .
- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine, chlorine) polarize the pyrazole ring, altering reactivity in cross-coupling reactions .
Structural and Analytical Insights
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving bromine’s anisotropic displacement parameters in crystal structures.
- Spectroscopy : ¹H/¹³C NMR data (e.g., δ 1.09 ppm for CH₃ in ) help confirm substituent identity, while IR spectra validate functional groups like NH₂ (3250–3450 cm⁻¹) .
Biological Activity
4-Bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the 4-position of the pyrazole ring and an allyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 218.06 g/mol.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | |
| Pazopanib | Various | 0.5 - 10 | |
| Ruxolitinib | Various | 0.5 - 5 | |
| Crizotinib | Various | 0.5 - 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been recognized in various studies. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 4-Bromo derivatives | Up to 85% | |
| Standard Drug (Dexamethasone) | 76% |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds demonstrate significant activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 4-Bromo derivatives | E. coli | Moderate | |
| S. aureus | Moderate |
Case Study: Synthesis and Evaluation
In one study, researchers synthesized a series of pyrazole derivatives, including those based on the structure of this compound, and evaluated their biological activities through in vitro assays. The results indicated substantial antiproliferative effects on various cancer cell lines, with some compounds exhibiting IC50 values below 10 µM .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest that modifications to the pyrazole ring can enhance binding interactions with target sites, potentially leading to improved therapeutic efficacy .
Q & A
Basic: What are the common synthetic routes for 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine?
Methodological Answer:
The synthesis typically involves:
- Nucleophilic substitution : Reacting a pre-functionalized pyrazole core (e.g., 4-bromo-pyrazole derivatives) with allyl bromide under basic conditions to introduce the propenyl group at the N1 position.
- Amine protection/deprotection : The 3-amino group may require protection (e.g., using Boc groups) during bromination or allylation to avoid side reactions .
- Optimization : Reaction conditions (solvent, temperature, catalyst) are critical. For example, DMF or THF at 60–80°C with K₂CO₃ as a base improves yield .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
Basic: How does the bromine substituent influence reactivity?
Methodological Answer:
The bromine at C4 enables:
- Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for functionalization.
- Nucleophilic substitution with amines or thiols under Pd catalysis .
- Photocatalytic dehalogenation studies to explore radical intermediates .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) due to brominated compound toxicity.
- Work in a fume hood to avoid inhalation of volatile by-products.
- Store in amber glass under inert gas to prevent degradation .
Advanced: How can cross-coupling reactions be optimized for derivatization?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination.
- Solvent/base optimization : Use toluene/EtOH with Cs₂CO₃ for Suzuki couplings.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reproducibility checks : Vary allylation conditions (e.g., allyl bromide stoichiometry).
- By-product analysis : Use LC-MS to identify impurities from over-alkylation.
- Scale-dependent effects : Test continuous flow reactors for improved consistency .
Advanced: What strategies assess biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or oxidoreductases common to pyrazole derivatives.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CF₃) .
- Computational docking : Use AutoDock Vina to predict binding modes with proteins .
Advanced: How to model electronic properties computationally?
Methodological Answer:
- DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set to map HOMO/LUMO orbitals.
- Molecular dynamics : Simulate solvation effects in water/DMSO using GROMACS.
- Charge distribution analysis : Predict nucleophilic/electrophilic sites for reaction planning .
Advanced: What challenges arise during scale-up synthesis?
Methodological Answer:
- Heat management : Exothermic allylation requires jacketed reactors for temperature control.
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water).
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs .
Advanced: How to study degradation pathways under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
